2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide
Description
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is a halogenated acetamide derivative characterized by a trichloromethyl group on the acetyl moiety and a sulfanyl-linked 2-chlorophenyl substituent on the nitrogen-bound phenyl ring. Its molecular formula is C₁₄H₁₀Cl₄NOS, with a molar mass of 384.11 g/mol (calculated). The compound’s structure combines electron-withdrawing trichloro and chlorophenyl groups, which may enhance its stability and reactivity compared to simpler acetamides.
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NOS/c15-11-3-1-2-4-12(11)21-10-7-5-9(6-8-10)19-13(20)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODHGNJHTTVURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chlorophenyl sulfide with 4-chloroaniline in the presence of trichloroacetyl chloride. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfanyl group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified sulfanyl groups.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of multiple chlorine atoms and the sulfanyl group contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Key Observations:
Trichloro vs.
Sulfanyl vs. Sulfonyl Bridges : The sulfanyl (S–) group in the target compound may reduce polarity compared to sulfonyl (SO₂) analogs (e.g., ), affecting solubility and membrane permeability .
Aryl Substituents : The 2-chlorophenyl-sulfanyl group distinguishes it from antiplasmodial trichloroacetamides with pyrrole or halogenated aryl groups (e.g., 9d in ), suggesting divergent biological targets .
Pharmacological and Agrochemical Relevance
- Antiplasmodial Activity : Trichloroacetamides like 9d and 9e () exhibit antiplasmodial properties, implying that the target compound’s trichloro group may confer similar activity. However, the sulfanyl-phenyl moiety could alter target specificity .
- Analgesic Potential: N-phenylacetamide derivatives (e.g., compound 35 in ) show analgesic activity comparable to paracetamol. The target compound’s bulkier substituents might modulate CNS penetration or receptor affinity .
- Herbicidal Applications : Simple chloroacetamides like alachlor () are commercial herbicides. The target compound’s complex structure may offer selectivity against resistant weeds but could pose synthesis challenges .
Physicochemical Properties
- Melting Points : Trichloroacetamides in have melting points between 67–98°C, suggesting the target compound may similarly exhibit a high melting point due to rigid substituents .
- Crystal Packing : N-Substituted 2-arylacetamides () often form hydrogen-bonded dimers (R₂²(10) motifs). The trichloro and sulfanyl groups in the target compound may introduce steric hindrance, altering crystal packing compared to dichlorophenyl analogs .
Biological Activity
2,2,2-Trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide, known by its CAS number 339105-46-3, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C14H9Cl4NOS
- Molecular Weight : 381.11 g/mol
- CAS Number : 339105-46-3
The compound features a trichloroacetamide structure with a chlorophenyl sulfanyl substituent, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various chloroacetamides, including this compound. In a screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds were tested against several pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The study indicated that compounds with halogenated groups on the phenyl ring exhibited higher lipophilicity, enhancing their ability to penetrate bacterial membranes and exert antimicrobial effects .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on similar compounds has shown that modifications in the phenyl ring can significantly influence cytotoxicity against cancer cell lines. For instance, compounds with specific electron-donating or withdrawing groups demonstrated enhanced activity against colon carcinoma cells .
A comparative analysis of structure-activity relationships (SAR) in similar compounds indicated that the presence of halogen atoms can enhance cytotoxic effects by increasing the lipophilicity and stability of the compound within biological systems.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Molecules highlighted the effectiveness of various chloroacetamides against both Gram-positive and Gram-negative bacteria. The results showed that while most compounds were effective against Gram-positive bacteria like S. aureus, their efficacy varied significantly against Gram-negative strains like E. coli .
- Cytotoxicity Studies : In another research article, various derivatives of chloroacetamides were tested for their cytotoxic effects on different cancer cell lines. The findings suggested that modifications leading to increased hydrophobicity correlated with enhanced anticancer activity .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling was employed to predict the biological activities of chloroacetamides based on their chemical structures. The results indicated that certain structural features are critical for maximizing biological effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
